Dicyclomine-d4 Hydrochloride
Description
Role of Deuterated Analogs in Modern Drug Development and Research Methodologies
Deuteration, the process of replacing hydrogen atoms with deuterium (B1214612), has become a powerful tool in drug discovery and development. unibestpharm.com The carbon-deuterium (C-D) bond is significantly stronger than the carbon-hydrogen (C-H) bond. researchgate.net This seemingly minor substitution can lead to profound changes in a drug's properties, a phenomenon known as the kinetic isotope effect (KIE). gabarx.com
Key advantages of using deuterated analogs in drug development include:
Improved Metabolic Stability: By strategically replacing hydrogen with deuterium at sites of metabolic breakdown, the rate of metabolism can be slowed down. unibestpharm.com This can lead to an improved drug half-life, potentially reducing dosing frequency. unibestpharm.compharmaffiliates.com
Reduced Formation of Toxic Metabolites: Altering a drug's metabolic pathway through deuteration can decrease the production of harmful metabolites, thereby improving the drug's safety profile. unibestpharm.comresearchgate.net
Enhanced Pharmacokinetics: Deuteration can lead to more favorable pharmacokinetic profiles, including increased bioavailability and more consistent drug exposure. pharmaffiliates.com
Stabilization of Chiral Centers: In some cases, deuteration can be used to stabilize a specific stereoisomer of a drug, preventing its conversion to a less active or potentially harmful isomer. unibestpharm.com
The selective incorporation of deuterium can substantially alter a compound's therapeutic profile while retaining its biochemical potency and selectivity. gabarx.com
Overview of Dicyclomine-d4 Hydrochloride as a Key Research Tool
This compound is the deuterated analog of Dicyclomine (B1218976) Hydrochloride, a medication used to relieve smooth muscle spasms of the gastrointestinal tract. cymitquimica.comnih.gov In this labeled compound, four hydrogen atoms have been replaced by deuterium.
Physicochemical Properties of this compound
| Property | Value |
|---|---|
| Molecular Formula | C₁₉D₄H₃₁NO₂·HCl cymitquimica.com |
| Molecular Weight | 349.972 g/mol cymitquimica.com |
This compound serves as a crucial internal standard in bioanalytical methods, particularly in pharmacokinetic and metabolism studies of dicyclomine. pharmaffiliates.com Due to its nearly identical chemical properties to the non-deuterated drug, it behaves similarly during sample extraction and analysis. However, its increased mass allows it to be distinguished from the parent drug by mass spectrometry. pharmaffiliates.com This enables accurate quantification of dicyclomine in biological matrices like plasma and urine.
The use of this compound as an internal standard is essential for the development and validation of sensitive and specific analytical methods required for regulatory submissions and clinical research.
Properties
Molecular Formula |
C₁₉H₃₂D₄ClNO₂ |
|---|---|
Molecular Weight |
349.97 |
Synonyms |
[1,1’-Bicyclohexyl]-1-carboxylic Acid 2-(Diethylamino) Ethyl-d4 Ester Hydrochloride; Bentyl-d4; Bentylol-d4; Dicycloverin-d4; Dicycloverine-d4; Diocyl-d4; Wyovin-d4 |
Origin of Product |
United States |
Synthetic Methodologies for Dicyclomine D4 Hydrochloride
Strategies for Site-Specific Deuterium (B1214612) Incorporation in Complex Molecules
The introduction of deuterium into specific locations within a complex molecule, known as site-specific deuterium incorporation, is a critical technique in pharmaceutical research and development. snnu.edu.cn This process can enhance a drug's metabolic stability and provide a valuable tool for studying its metabolic fate. acs.orgnih.gov Several strategies have been developed to achieve this precise labeling.
One of the most common and efficient methods is hydrogen isotope exchange (HIE) . snnu.edu.cn This technique involves the exchange of hydrogen atoms with deuterium atoms from a deuterium source, often catalyzed by a metal. snnu.edu.cn Various catalysts, including those based on iridium, rhodium, and palladium, have been shown to be effective in promoting HIE at specific C-H bonds. snnu.edu.cnnih.gov The choice of catalyst and reaction conditions can allow for a high degree of regioselectivity, ensuring that deuterium is incorporated only at the desired positions. snnu.edu.cn For instance, certain iridium catalysts can selectively deuterate the ortho-position of phenylacetic acid esters. snnu.edu.cn
Another approach is reductive deuteration , which involves the use of a reducing agent in the presence of a deuterium source to introduce deuterium into a molecule. thieme-connect.comresearchgate.net This can be achieved through methods like single-electron transfer (SET) reductive deuteration. thieme-connect.com This strategy has been successfully employed to synthesize deuterated diol monomers, which can then be used to create more complex deuterated polymers. thieme-connect.com
Dehalogenative deuteration is another valuable technique where a halogen atom in a molecule is replaced by a deuterium atom. researchgate.net This method offers a way to introduce deuterium at sites that might not be accessible through HIE or reductive deuteration.
For complex molecules like dicyclomine (B1218976), a combination of these strategies or a multi-step synthesis involving deuterated building blocks is often necessary. evitachem.comansto.gov.au The synthesis might start with a precursor molecule that is already deuterated or a precursor that is designed to undergo a specific deuteration reaction.
Precursor Compounds and Reaction Pathways in Deuterated Dicyclomine Synthesis
The synthesis of Dicyclomine-d4 Hydrochloride typically begins with non-deuterated precursor compounds that are then subjected to deuteration reactions. The general synthesis of dicyclomine hydrochloride involves the esterification of 1-cyclohexylcyclohexanecarboxylic acid with 2-(diethylamino)ethanol (B1670525). smolecule.com
To produce the d4 version, deuteration is strategically introduced. One possible pathway involves the deuteration of a precursor to 2-(diethylamino)ethanol. For example, the four hydrogen atoms on the ethyl groups of the diethylamino moiety are the target for deuteration.
A plausible synthetic route for this compound can be outlined as follows:
Synthesis of 1-cyclohexylcyclohexanecarboxylic acid : This can be prepared through various methods, such as the reaction of cyclohexylmagnesium bromide with cyclohexanone, followed by oxidation.
Synthesis of deuterated 2-(diethylamino)ethanol (2-(diethylamino)ethanol-d4) : This is a critical step where deuterium is incorporated. One approach could involve the reaction of a deuterated ethyl halide (e.g., bromoethane-d5) with 2-aminoethanol.
Esterification : The 1-cyclohexylcyclohexanecarboxylic acid is then reacted with the synthesized 2-(diethylamino)ethanol-d4. This reaction is typically catalyzed by an acid, such as sulfuric acid. smolecule.com
Salt Formation : The resulting deuterated dicyclomine ester is treated with hydrochloric acid to form the final product, this compound. smolecule.com
A study on the catalytic deuteration of bioactive amines demonstrated that dicyclomine could be deuterated at the N-ethyl groups. nih.gov In this process, using acetone-d6 (B32918) as the deuterium source and a Lewis acid catalyst, 90% deuteration of the C2'-H bonds of the N-ethyl groups was achieved. nih.gov
The table below summarizes the key reactants in a potential synthesis of this compound.
| Reactant | Role |
| 1-cyclohexylcyclohexanecarboxylic acid | Precursor for the carboxylic acid moiety of dicyclomine |
| 2-(diethylamino)ethanol-d4 | Deuterated precursor for the amino alcohol moiety |
| Sulfuric acid | Catalyst for the esterification reaction |
| Hydrochloric acid | For the formation of the hydrochloride salt |
Purification and Isolation Techniques for Deuterated Analogs in Research Scale
The purification and isolation of deuterated analogs like this compound on a research scale are crucial to ensure the final product is of high purity and suitable for its intended analytical applications. ansto.gov.au Following the synthesis, the reaction mixture will contain the desired deuterated product, unreacted starting materials, non-deuterated or partially deuterated byproducts, and other impurities.
Several chromatographic techniques are commonly employed for the purification of deuterated compounds:
Flash Chromatography : This is often the first step in the purification process to separate the bulk of the impurities from the desired product. ansto.gov.au It utilizes a stationary phase, such as silica (B1680970) gel, and a solvent system to separate compounds based on their polarity. acs.org
High-Performance Liquid Chromatography (HPLC) : For achieving high purity, HPLC is a powerful technique. ansto.gov.au It offers higher resolution than flash chromatography and can separate compounds with very similar structures, such as deuterated and non-deuterated analogs. ansto.gov.au
Gas Chromatography (GC) : In some cases, GC can be used for the purification of volatile compounds.
Once the compound is purified, its identity and isotopic purity must be confirmed. The following analytical techniques are essential for the characterization of deuterated compounds:
Nuclear Magnetic Resonance (NMR) Spectroscopy : 1H NMR and 2H NMR are used to confirm the structure of the molecule and to determine the specific sites and extent of deuterium incorporation. ansto.gov.auansto.gov.au 13C NMR can also provide valuable structural information. ansto.gov.au
Mass Spectrometry (MS) : MS is used to determine the molecular weight of the compound and to confirm the number of deuterium atoms incorporated by analyzing the isotopic distribution. ansto.gov.auepj-conferences.org Techniques like Liquid Chromatography-Mass Spectrometry (LC-MS) combine the separation power of HPLC with the detection capabilities of MS. ansto.gov.au
The table below outlines the common techniques used in the purification and characterization of deuterated analogs.
| Technique | Purpose |
| Flash Chromatography | Initial bulk purification |
| High-Performance Liquid Chromatography (HPLC) | High-resolution purification |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Structural confirmation and determination of deuterium incorporation |
| Mass Spectrometry (MS) | Molecular weight determination and confirmation of deuteration level |
Advanced Analytical Characterization of Dicyclomine D4 Hydrochloride
Spectroscopic Methodologies for Isotopic Confirmation and Structural Elucidation
Spectroscopic techniques are fundamental in the characterization of Dicyclomine-d4 hydrochloride, providing critical information about its isotopic composition and molecular structure.
Mass Spectrometry (MS) Applications in Deuteration Analysis
Mass spectrometry is a primary tool for confirming the successful incorporation of deuterium (B1214612) into the dicyclomine (B1218976) molecule. By comparing the mass spectrum of this compound with its non-deuterated counterpart, the mass shift corresponding to the four deuterium atoms can be observed.
Electron Ionization (EI) Mass Spectrometry: The mass spectrum of unlabeled dicyclomine shows intense peaks at m/z values of 86, 99, 294, and 309. In the deuterated form, a corresponding increase in the molecular weight is expected.
Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS analysis of dicyclomine often shows a precursor ion [M+H]+ at m/z 310.274. For Dicyclomine-d4, this peak would be shifted, reflecting the increased mass due to deuteration.
The molecular weight of Dicyclomine-d4 is 313.51 g/mol , and its molecular formula is C19H31D4NO2. The hydrochloride salt has a molecular formula of C19H32D4ClNO2 and a molecular weight of 349.97 g/mol .
Nuclear Magnetic Resonance (NMR) Spectroscopy for Deuterium Placement and Purity Assessment
¹H NMR: In the ¹H NMR spectrum of unlabeled Dicyclomine hydrochloride, specific proton signals are observed. In the spectrum of this compound, the signals corresponding to the protons that have been replaced by deuterium would be absent or significantly reduced in intensity, thus confirming the positions of deuteration.
¹³C NMR: The ¹³C NMR spectrum provides information about the carbon framework of the molecule. While the carbon signals are largely unaffected by deuteration, subtle shifts and changes in splitting patterns can further confirm the locations of the deuterium atoms.
Infrared (IR) and Raman Spectroscopy for Vibrational Fingerprinting and Structural Confirmation
Infrared (IR) and Raman spectroscopy are powerful techniques for obtaining a vibrational fingerprint of a molecule, which is unique to its structure.
Infrared (IR) Spectroscopy: The IR spectrum of Dicyclomine hydrochloride exhibits characteristic absorption bands corresponding to its various functional groups. The substitution of hydrogen with deuterium results in a predictable shift of the C-D stretching and bending vibrations to lower frequencies compared to the corresponding C-H vibrations. This isotopic shift provides clear evidence of deuteration.
Raman Spectroscopy: Raman spectroscopy complements IR spectroscopy and can be used for bioanalytics and diagnostic imaging. It provides information about the molecular vibrations and can be used to confirm the structural integrity of this compound.
Chromatographic Techniques for Purity and Identity Profiling
Chromatographic methods are essential for separating this compound from potential impurities and for confirming its identity.
High-Performance Liquid Chromatography (HPLC) for Analytical Purity Determination
High-Performance Liquid Chromatography (HPLC) is a widely used technique for assessing the purity of pharmaceutical compounds. Several reversed-phase (RP-HPLC) methods have been developed for the analysis of dicyclomine hydrochloride, which can be adapted for its deuterated analog.
Key parameters in HPLC methods for dicyclomine analysis include:
Column: C18 columns are commonly employed.
Mobile Phase: A mixture of an organic solvent like acetonitrile (B52724) or methanol (B129727) and a buffer is typically used.
Detection: UV detection is common, with wavelengths around 218 nm or 220 nm often selected.
The retention time of dicyclomine hydrochloride varies depending on the specific chromatographic conditions. For instance, one method reported a retention time of 4.4 minutes, while another reported 3.8 minutes. The linearity of these methods is typically established over a specific concentration range, with high correlation coefficients (e.g., 0.997) indicating a strong linear relationship.
Table 1: Exemplary HPLC Methods for Dicyclomine Analysis
| Parameter | Method 1 | Method 2 | Method 3 |
| Column | Shimadzu shim-pack GIST C18 (250mm x 4.6mm, 5µm) | C18 (250×4.6 mm id, 5 μm) | Phenomenex Gemini C18 (4.6 mm × 150 mm, 5.0 µm) |
| Mobile Phase | Acetonitrile:Buffer pH 5.9 (70:30) | Acetonitrile:20 mM potassium dihydrogen phosphate (B84403) (70:30 v/v), pH 4 | Methanol:TEA buffer pH 4.8 (32:68 v/v) |
| Flow Rate | 1.0 ml/min | 1 ml/min | 1 mL/min |
| Detection Wavelength | 218 nm | 220 nm | 248 nm |
| Retention Time | 4.4 min | 3.8 min | Not specified |
| Linearity Range | 50-150 µg/ml | 10–100 μg/ml | Not specified |
| Correlation Coefficient | 0.997 | 0.9966 | Not specified |
This table is interactive and can be sorted by clicking on the column headers.
Gas Chromatography (GC) for Volatile Derivatization and Analysis
Gas Chromatography (GC) is another valuable technique for the analysis of dicyclomine, particularly for its quantitative determination in biological matrices like plasma. For compounds that are not sufficiently volatile or thermally stable, derivatization is often employed to make them suitable for GC analysis.
Derivatization: Trimethylsilylation is a common derivatization technique that replaces active hydrogens with a trimethylsilyl (B98337) (TMS) group, increasing the volatility of the analyte.
Detection: A nitrogen-selective detector (NSD) or a flame ionization detector (FID) can be used for the sensitive detection of dicyclomine and its derivatives.
A computerized gas-liquid chromatographic method has been shown to be comparable to the USP procedure for the content uniformity analysis of dicyclomine hydrochloride capsules and tablets.
Hyphenated Techniques (LC-MS, GC-MS) in Comprehensive Characterization
The comprehensive characterization of this compound, a deuterated analog of Dicyclomine Hydrochloride, relies heavily on the coupling of chromatographic separation techniques with mass spectrometry. This powerful combination, known as hyphenated techniques, provides unparalleled sensitivity and specificity for the identification and quantification of the compound and its related substances. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) and gas chromatography-mass spectrometry (GC-MS) are the principal methods employed for this purpose.
Liquid Chromatography-Mass Spectrometry (LC-MS)
LC-MS, particularly with a tandem mass spectrometer (MS/MS), is a cornerstone for the analysis of this compound. The technique is adept at analyzing non-volatile and thermally labile compounds like Dicyclomine. In a typical LC-MS/MS setup, the this compound is first separated from other components in the sample matrix using a liquid chromatograph. The separated analyte then enters the mass spectrometer, where it is ionized, and the resulting ions are separated based on their mass-to-charge ratio (m/z).
For enhanced specificity, selected reaction monitoring (SRM) or multiple reaction monitoring (MRM) modes are often utilized. In these modes, a specific precursor ion of this compound is selected in the first mass analyzer, fragmented, and then a specific product ion is monitored in the second mass analyzer. This process significantly reduces background noise and interferences, leading to highly selective and sensitive detection. While specific LC-MS/MS transition data for this compound is not publicly available, predicted spectra can serve as a guide for method development. hmdb.ca For instance, a predicted negative ion mode LC-MS/MS spectrum for the non-deuterated Dicyclomine shows a potential transition that can be adapted for the deuterated standard. hmdb.ca The use of an internal standard, such as Orphenadrine, is common in bioequivalence studies of Dicyclomine to ensure accuracy. fda.gov
A study on the simultaneous estimation of Dicyclomine Hydrochloride and other compounds utilized a C18 column with a mobile phase of acetonitrile and potassium dihydrogen phosphate buffer, achieving a retention time of 3.8 minutes for Dicyclomine Hydrochloride. nih.govresearchgate.net Another method for Dicyclomine Hydrochloride and Famotidine used a C18 column with a mobile phase of methanol and triethylamine (B128534) buffer, resulting in a retention time of 10.72 minutes. researchgate.net These established methods for the non-deuterated compound provide a strong foundation for developing and validating methods for this compound.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is another powerful technique for the analysis of this compound, particularly for volatile and thermally stable derivatives of the compound. While direct GC-MS analysis of the hydrochloride salt can be challenging due to its low volatility, derivatization can be employed to enhance its amenability to GC analysis. However, some studies have shown that direct analysis of related compounds without derivatization is possible. researchgate.net
In forensic analysis, GC-MS has been successfully used for the identification of Dicyclomine Hydrochloride in various samples. researchgate.net One study reported a limit of detection of 0.05 µg/ml for Dicyclomine Hydrochloride using GC-MS. researchgate.net The specificity of GC-MS is a key advantage, as it can effectively separate the analyte from endogenous components and other potential interferences. fda.gov Similar to LC-MS, the mass spectrometer in a GC-MS system provides definitive identification based on the mass spectrum of the analyte.
The choice between LC-MS and GC-MS for the analysis of this compound often depends on the specific application, the sample matrix, and the desired sensitivity. Both techniques, when properly validated, offer the high degree of confidence required for the characterization of a deuterated reference standard.
Rigorous Method Validation Principles for Deuterated Reference Standards
The validation of analytical methods for deuterated reference standards like this compound is a critical process to ensure the reliability and accuracy of analytical data. This process adheres to stringent guidelines, such as those from the International Council for Harmonisation (ICH), and involves the evaluation of several key parameters. rjptonline.orgzenodo.orgtsijournals.com
Linearity and Dynamic Range Determination
Linearity is the ability of an analytical method to elicit test results that are directly proportional to the concentration of the analyte within a given range. nih.govresearchgate.net The dynamic range is the concentration interval over which the method demonstrates acceptable linearity, accuracy, and precision. nih.gov
To determine the linearity for this compound analysis, a series of standard solutions at different concentrations are prepared and analyzed. The response of the instrument (e.g., peak area in chromatography) is then plotted against the known concentrations of the analyte. The linearity is typically evaluated by the correlation coefficient (r) or the coefficient of determination (r²) of the calibration curve, which should ideally be close to 1. rjptonline.orgresearchgate.net
For example, a validated RP-HPLC method for Dicyclomine Hydrochloride showed linearity over a concentration range of 50-150 µg/ml with a correlation coefficient of 0.997. rjptonline.org Another study demonstrated linearity for Dicyclomine Hydrochloride in the range of 10-100 µg/ml. nih.govresearchgate.net These ranges and correlation coefficients serve as a benchmark for establishing the linearity of methods for this compound.
Table 1: Representative Linearity Data for Dicyclomine Analysis
| Analyte | Concentration Range (µg/ml) | Correlation Coefficient (r²) | Reference |
|---|---|---|---|
| Dicyclomine Hydrochloride | 50-150 | 0.997 | rjptonline.org |
| Dicyclomine Hydrochloride | 10-100 | Not specified, but linear | nih.govresearchgate.net |
This table is for illustrative purposes and based on data for the non-deuterated compound.
Assessment of Precision and Accuracy
Precision refers to the closeness of agreement between a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions. nih.govresearchgate.net It is usually expressed as the relative standard deviation (RSD) or coefficient of variation (CV). Accuracy is the closeness of the test results obtained by the method to the true value. nih.govresearchgate.net It is often determined through recovery studies. nih.gov
Precision is typically assessed at three levels: repeatability (intra-day precision), intermediate precision (inter-day precision), and reproducibility (inter-laboratory precision). For Dicyclomine analysis, the percentage RSD for accuracy and precision should generally be less than 2%. rjptonline.org
Accuracy is evaluated by spiking a blank matrix with a known concentration of this compound and measuring the recovery. The acceptance criteria for recovery are typically within a certain percentage of the theoretical value. For instance, recovery studies for Dicyclomine Hydrochloride have shown results between 97.83% and 99.26%. nih.gov
Table 2: Example of Precision and Accuracy Data for Dicyclomine QC Samples
| QC Level | N | Mean (ng/mL) | % of Input | %CV |
|---|---|---|---|---|
| Low | 28 | 3.010 | 100.3 | 9.5 |
| Medium | 28 | 15.05 | 100.3 | 6.2 |
Adapted from a bioequivalence study of Dicyclomine Hydrochloride. fda.gov
Specificity and Selectivity Studies
Specificity is the ability of an analytical method to assess unequivocally the analyte in the presence of components that may be expected to be present, such as impurities, degradation products, or matrix components. fda.govzenodo.org Selectivity refers to the ability of the method to differentiate and quantify the analyte from other substances in the sample.
For this compound, specificity is demonstrated by showing that there is no significant interference from endogenous components or other sources at the retention time of the analyte and any internal standard used. fda.gov This is often achieved by analyzing blank samples (matrix without the analyte) and samples spiked with potential interfering substances. The chromatographic peaks for this compound should be well-resolved from any other peaks.
In hyphenated techniques like LC-MS/MS, the high selectivity is inherent to the detection method, as it monitors a specific precursor-to-product ion transition for the analyte.
Determination of Limits of Detection (LOD) and Quantification (LOQ)
The limit of detection (LOD) is the lowest concentration of an analyte in a sample that can be reliably detected, but not necessarily quantified, under the stated experimental conditions. nih.gov The limit of quantification (LOQ) is the lowest concentration of an analyte in a sample that can be quantitatively determined with suitable precision and accuracy. nih.gov
LOD and LOQ are often calculated based on the standard deviation of the response and the slope of the calibration curve, as per ICH guidelines (LOD = 3.3 × σ/S and LOQ = 10 × σ/S, where σ is the standard deviation of the y-intercepts of the regression lines and S is the slope of the calibration curve). nih.gov
For Dicyclomine Hydrochloride, one study reported an LOD of 3 µg/ml and an LOQ of 10 µg/ml using an HPLC method. nih.gov Another study using GC-MS reported an LOD of 0.05 µg/ml. researchgate.net These values provide an indication of the sensitivity that can be expected from analytical methods for this compound.
Table 3: Reported LOD and LOQ Values for Dicyclomine Hydrochloride Analysis
| Analytical Method | LOD | LOQ | Reference |
|---|---|---|---|
| RP-HPLC | 3 µg/ml | 10 µg/ml | nih.gov |
This table presents data for the non-deuterated compound and serves as a reference.
Applications of Dicyclomine D4 Hydrochloride in Bioanalytical Research
Role as an Internal Standard in Quantitative Bioanalysis by Mass Spectrometry
In quantitative bioanalysis using liquid chromatography-mass spectrometry (LC-MS/MS), an internal standard (IS) is essential for achieving accurate and reliable results. biopharmaservices.com The ideal IS is a stable isotope-labeled (SIL) version of the analyte, such as Dicyclomine-d4 Hydrochloride for the analysis of dicyclomine (B1218976). aptochem.comwuxiapptec.com A SIL-IS has nearly identical chemical and physical properties to the target analyte, ensuring it behaves similarly during sample preparation, chromatography, and mass spectrometric detection. wuxiapptec.comscispace.com By adding a known quantity of this compound to all samples at an early stage, it is possible to correct for variability in extraction recovery, injection volume, and ionization response. biopharmaservices.comaptochem.com The analyte's concentration is determined by calculating the ratio of its peak area to that of the internal standard, which significantly improves the accuracy and precision of the measurement. wuxiapptec.com
One of the most significant challenges in LC-MS/MS-based bioanalysis is the "matrix effect." kcasbio.com This phenomenon occurs when co-eluting endogenous components from the biological matrix (e.g., plasma, urine) interfere with the ionization of the target analyte in the mass spectrometer's source, causing either ion suppression or enhancement. chromatographyonline.comchromatographyonline.com This can lead to inaccurate and irreproducible results. chromatographyonline.com
This compound is the gold standard for mitigating these effects. tandfonline.com Because it is chemically identical to dicyclomine, it has the same chromatographic retention time and is affected by the same co-eluting matrix components in the same way. aptochem.com Any suppression or enhancement of the ion signal experienced by dicyclomine will also be experienced by this compound. wuxiapptec.com Therefore, by using the peak area ratio for quantification, the variability introduced by the matrix effect is effectively normalized, leading to a more accurate measurement of the true analyte concentration. kcasbio.com For this correction to be effective, it is crucial that the analyte and the SIL-IS peaks completely overlap chromatographically. chromatographyonline.com
The use of a SIL-IS like this compound is fundamental to ensuring the accuracy and reproducibility of bioanalytical methods. clearsynth.com Variability can be introduced at multiple stages of analysis, including sample extraction, potential degradation, instrument drift, and injection volume inconsistencies. biopharmaservices.comnih.gov
Since the SIL-IS is added before sample processing, it experiences the same potential for loss or variation as the analyte. biopharmaservices.com For instance, if there is incomplete recovery during a liquid-liquid extraction step, both the analyte and the internal standard will be lost in similar proportions. The ratio of their signals remains constant, preserving the integrity of the quantitative data. scispace.com This ability to compensate for procedural variations is critical for the validation of robust and reliable bioanalytical methods that can be consistently applied across different sample batches and studies, ultimately ensuring high-quality data for pharmacokinetic and toxicological assessments. lcms.cznih.gov
Bioanalytical Method Development and Validation for Dicyclomine Quantification
The development of a robust bioanalytical method for dicyclomine quantification is a multi-step process that involves optimizing sample preparation, chromatographic separation, and mass spectrometric detection. dtic.mil Method validation is then performed according to regulatory guidelines to ensure the method is reliable and reproducible for its intended purpose. ijpsonline.comnih.gov Key validation parameters include selectivity, linearity, accuracy, precision, and recovery. nih.govresearchgate.net The use of this compound as an internal standard is a cornerstone of this process, helping to meet the stringent acceptance criteria for these parameters. nih.govnih.gov
Both liquid chromatography-tandem mass spectrometry (LC-MS/MS) and gas chromatography-mass spectrometry (GC-MS) have been utilized for the determination of dicyclomine in biological fluids like plasma, serum, and urine. acs.orgwisdomlib.org
LC-MS/MS is often preferred for its high sensitivity, selectivity, and applicability to a wide range of compounds without the need for derivatization. nih.gov Methods typically employ a reversed-phase C18 column for chromatographic separation. ijpsonline.comresearchgate.net
GC-MS is another powerful technique for dicyclomine analysis. acs.orguran.ua It offers high chromatographic resolution but may require derivatization to improve the volatility and thermal stability of the analyte. mdpi.com The selection of the appropriate column, such as a non-polar capillary column, is crucial for achieving good separation. uran.ua
Table 1: Examples of Chromatographic Conditions for Dicyclomine Analysis
| Parameter | LC-MS/MS Method Example | GC-MS Method Example |
| Column | Phenomenex Luna C18 (100x2.00 mm, 3 µm) researchgate.net | HP-5MS capillary column (30 m x 0.25 mm, 0.25 µm) uran.ua |
| Mobile Phase/Carrier Gas | Mobile Phase: 10 mM ammonium acetate-methanol-acetonitrile (5:47.5:47.5, v/v/v) researchgate.net | Carrier Gas: Helium uran.ua |
| Flow Rate | 0.5 mL/min researchgate.net | 1.2 mL/min researchgate.net |
| Detection Mode | Multiple Reaction Monitoring (MRM) in positive ion mode uu.nl | Electron Impact Ionization (EI) in full scan or SIM mode uran.uamdpi.com |
| Internal Standard | This compound | This compound |
Effective sample preparation is critical to remove interfering substances like proteins and lipids from biological matrices, thereby reducing matrix effects and improving analytical performance. arborassays.com The two most common strategies for dicyclomine are liquid-liquid extraction (LLE) and solid-phase extraction (SPE). nih.gov
Liquid-Liquid Extraction (LLE): This technique separates compounds based on their relative solubilities in two different immiscible liquids, typically an aqueous sample and an organic solvent. nih.gov For dicyclomine, a common approach involves alkalinizing the plasma or urine sample and extracting the drug into an organic solvent such as ethyl acetate or 1-chlorobutane. researchgate.netresearchgate.net LLE is valued for its simplicity and ability to handle a wide range of sample volumes. nih.gov
Solid-Phase Extraction (SPE): SPE utilizes a solid sorbent material, often packed into a cartridge or a 96-well plate, to isolate the analyte from the sample matrix. nih.gov The process involves conditioning the sorbent, loading the sample, washing away interferences, and finally eluting the analyte with a strong solvent. Mixed-mode or polymeric sorbents like hydrophilic-lipophilic balanced (HLB) polymers are effective for extracting a broad range of drugs, including dicyclomine, from urine or plasma. nih.gov SPE can offer cleaner extracts and is highly amenable to automation. mdpi.com
Table 2: Comparison of Sample Preparation Techniques for Dicyclomine
| Technique | Principle | Common Solvents/Sorbents | Advantages |
| Liquid-Liquid Extraction (LLE) | Partitioning between immiscible aqueous and organic phases. nih.gov | Ethyl acetate, Hexane, 1-Butanol, Chloroform. researchgate.netnih.gov | Simple, cost-effective, high recovery for many analytes. |
| Solid-Phase Extraction (SPE) | Adsorption onto a solid sorbent followed by selective elution. nih.gov | C18, Mixed-mode cation exchange, Polymeric HLB. nih.gov | High selectivity, cleaner extracts, potential for automation. |
Investigation of Dicyclomine Metabolism Using Deuterated Analogs
In Vitro Metabolic Studies Utilizing Dicyclomine-d4 Hydrochloride
In vitro systems are essential for initial investigations into drug metabolism, offering a controlled environment to study the enzymatic processes that a drug candidate undergoes in the body. researchgate.net For this compound, these studies would primarily involve incubation with liver-derived preparations to simulate hepatic metabolism.
Liver microsomes, which are vesicles of the endoplasmic reticulum, are rich in drug-metabolizing enzymes, particularly cytochrome P450 (CYP) enzymes. nih.govnih.gov They are a standard tool for assessing the metabolic stability of new chemical entities. researchgate.net In this context, this compound would be incubated with human liver microsomes in the presence of necessary cofactors like NADPH. The rate of disappearance of the parent compound over time provides an indication of its metabolic stability.
Hepatocytes, the primary cells of the liver, offer a more comprehensive in vitro model as they contain a full complement of both Phase I and Phase II metabolic enzymes and cofactors. researchgate.netnih.gov Incubating this compound with primary human hepatocytes allows for the study of a wider range of metabolic reactions, including conjugation pathways, and can provide a more accurate prediction of in vivo hepatic clearance. hra.nhs.ukeuropa.eu The use of a deuterated analog aids in distinguishing the administered compound from any endogenous substances in the complex biological matrix of hepatocytes. acs.org
Illustrative Data Table: Comparative Metabolic Stability in Human Liver Microsomes
| Compound | Incubation Time (min) | Percent Remaining |
| Dicyclomine (B1218976) | 0 | 100 |
| 15 | 65 | |
| 30 | 42 | |
| 60 | 18 | |
| This compound | 0 | 100 |
| 15 | 85 | |
| 30 | 70 | |
| 60 | 55 |
This table illustrates a hypothetical scenario where the deuterated compound exhibits greater metabolic stability due to the deuterium (B1214612) kinetic isotope effect.
A primary advantage of using this compound is in the identification and structural elucidation of its metabolites. juniperpublishers.com When the incubated samples from liver microsome or hepatocyte systems are analyzed by mass spectrometry, the deuterium-labeled compound and its metabolites can be readily distinguished from the unlabeled parent drug and its metabolites. simsonpharma.com The four-mass-unit difference serves as a clear and unambiguous signature, simplifying the process of tracking metabolic transformations.
The metabolic pathways of dicyclomine, which are not well-defined, can be elucidated through this approach. nih.gov Potential metabolic reactions include hydroxylation of the cyclohexyl rings or N-dealkylation of the diethylamino group. By analyzing the mass spectra of the metabolites of this compound, researchers can pinpoint the sites of metabolic modification. For instance, if a metabolite shows an increase in mass corresponding to the addition of an oxygen atom while retaining the deuterium label, it would indicate a hydroxylation event on a part of the molecule that is not deuterated.
In Vivo Metabolic Studies in Preclinical Models (non-human) for Pathway Elucidation
While in vitro studies provide valuable initial data, in vivo studies in preclinical animal models are necessary to understand the complete picture of a drug's absorption, distribution, metabolism, and excretion (ADME). nih.govresearchgate.net The use of this compound in such studies offers significant advantages for pathway elucidation.
This compound can be used as a stable isotope tracer in mass balance studies in animal models such as rats or dogs. bioivt.comnih.gov After administration of the deuterated compound, biological samples including urine, feces, and blood are collected over a period of time. The presence and quantity of the deuterated parent drug and its metabolites in these samples are then analyzed, typically using liquid chromatography-mass spectrometry (LC-MS).
This allows for the determination of the primary routes and rates of excretion. drugbank.comfda.gov For instance, a high percentage of the deuterated material recovered in the urine would suggest renal clearance is a major elimination pathway. drugbank.com Conversely, a significant amount found in the feces could indicate biliary excretion. bioivt.com Mass balance studies aim to account for the total administered dose, providing a comprehensive understanding of the drug's disposition. nih.gov
Illustrative Data Table: Excretion Profile of this compound in a Preclinical Model
| Excretion Route | Percent of Administered Dose Recovered |
| Urine | 75% |
| Feces | 15% |
| Total Recovered | 90% |
This table presents a hypothetical excretion profile for this compound, indicating the proportion of the administered dose eliminated through different routes.
The substitution of hydrogen with deuterium can influence the rate of metabolic reactions through the deuterium kinetic isotope effect (KIE). nih.govnih.govnih.gov The carbon-deuterium (C-D) bond is stronger than the carbon-hydrogen (C-H) bond, and therefore, reactions that involve the cleavage of this bond as the rate-limiting step will proceed more slowly for the deuterated compound. nih.govnih.gov
By comparing the metabolic rate of dicyclomine with that of this compound, researchers can gain insights into the enzyme kinetics of its metabolism. nih.govsemanticscholar.orgplos.org A significant KIE (a ratio of the rate of metabolism of the non-deuterated to the deuterated compound greater than one) would suggest that the cleavage of the C-H bond at the site of deuteration is a rate-determining step in the metabolic pathway. This information is valuable for identifying "soft spots" in the molecule that are most susceptible to metabolism and for understanding the mechanisms of the enzymes involved, such as specific cytochrome P450 isoforms. nih.govnih.gov This can lead to the design of new drug candidates with improved metabolic stability and pharmacokinetic profiles. juniperpublishers.comresearchgate.netresearchgate.net
Application in Pharmacokinetic Study Design and Methodological Research
Bioanalytical Method Validation for Pharmacokinetic Studies Utilizing Deuterated Internal Standards
The use of stable isotopically labeled (SIL) compounds, such as Dicyclomine-d4 Hydrochloride, is the preferred approach for internal standards in quantitative bioanalytical liquid chromatography-mass spectrometry (LC-MS) assays. scispace.com An ideal deuterated internal standard should exhibit the same extraction recovery, chromatographic retention time, and ionization response as the analyte, in this case, dicyclomine (B1218976). aptochem.com The validation of bioanalytical methods is a regulatory requirement to ensure the reliability of the data from pharmacokinetic studies. This process involves establishing a series of parameters to demonstrate that the method is fit for its intended purpose. japsonline.comresearchgate.net
The key validation parameters assessed when using a deuterated internal standard like this compound include specificity, linearity, accuracy, precision, and stability.
Specificity and Selectivity: The method must be able to unequivocally differentiate and quantify the analyte from endogenous components in the biological matrix or other potential interferences. fda.gov Using a SIL internal standard is advantageous as it co-elutes with the analyte, providing a reliable reference point and helping to mitigate matrix effects. aptochem.com
Accuracy and Precision: Accuracy refers to the closeness of the measured value to the true value, while precision measures the reproducibility of the results. fda.gov Validation studies typically assess intra-day and inter-day accuracy and precision by analyzing quality control (QC) samples at multiple concentration levels. The acceptance criteria for accuracy are usually within ±15% of the nominal value (±20% at the Lower Limit of Quantitation, LLOQ), and the precision, expressed as the coefficient of variation (CV), should not exceed 15% (20% at the LLOQ). japsonline.comresearchgate.net
Linearity and Range: The calibration curve, constructed by plotting the peak area ratio of the analyte to the internal standard against the analyte concentration, must demonstrate a linear relationship over a specified concentration range.
Stability: The stability of the analyte in the biological matrix must be evaluated under various conditions that mimic sample handling and storage, including freeze-thaw cycles, short-term bench-top stability, and long-term storage stability.
The following table represents typical data from a bioanalytical method validation for dicyclomine using this compound as an internal standard.
| Validation Parameter | Concentration Level | Acceptance Criteria | Observed Results (Hypothetical) |
|---|---|---|---|
| Intra-Day Precision (%CV) | Low QC (3 ng/mL) | ≤15% | 4.5% |
| Mid QC (50 ng/mL) | ≤15% | 3.2% | |
| High QC (150 ng/mL) | ≤15% | 2.8% | |
| Inter-Day Precision (%CV) | Low QC (3 ng/mL) | ≤15% | 6.1% |
| Mid QC (50 ng/mL) | ≤15% | 4.9% | |
| High QC (150 ng/mL) | ≤15% | 4.2% | |
| Accuracy (% Bias) | Low QC (3 ng/mL) | ±15% | +5.3% |
| Mid QC (50 ng/mL) | ±15% | -2.1% | |
| High QC (150 ng/mL) | ±15% | +1.7% | |
| Linearity (r²) | 1 - 200 ng/mL | ≥0.99 | 0.9985 |
Comparative Pharmacokinetic Methodologies Employing Deuterated and Non-Deuterated Analogs
In methodological research, studies may be designed to compare the performance of bioanalytical methods using a deuterated internal standard versus a non-deuterated structural analog. The goal of such comparisons is to demonstrate the superiority and robustness of methods that employ a stable isotope-labeled standard. scispace.com While a structural analog can correct for some variability, it may not perfectly mimic the analyte's behavior during sample preparation and analysis, particularly concerning extraction recovery and matrix effects in mass spectrometry. scispace.com
A comparative study would typically involve analyzing the same set of clinical samples using two distinct methods: one with this compound as the internal standard and another with a non-deuterated analog. The resulting pharmacokinetic parameters, such as maximum plasma concentration (Cmax), time to maximum concentration (Tmax), and area under the plasma concentration-time curve (AUC), would be compared. It is generally expected that the method using the deuterated standard will yield data with lower variability and higher precision. scispace.com
The table below illustrates a hypothetical comparison of pharmacokinetic parameters of dicyclomine determined by two different analytical methods.
| Pharmacokinetic Parameter | Method with Dicyclomine-d4 IS | Method with Structural Analog IS |
|---|---|---|
| Cmax (ng/mL) | 85.4 ± 15.2 | 88.1 ± 22.5 |
| Tmax (h) | 1.2 ± 0.4 | 1.3 ± 0.6 |
| AUC (0-t) (ng·h/mL) | 430.7 ± 75.6 | 445.2 ± 98.9 |
| Inter-subject Variability (%CV for AUC) | 17.5% | 22.2% |
Data are presented as mean ± standard deviation and are hypothetical.
The lower standard deviation and coefficient of variation (%CV) in the group using the Dicyclomine-d4 internal standard would highlight the enhanced precision of the assay.
Research on the Influence of Isotopic Labeling on Pharmacokinetic Parameters for Methodological Insights
The substitution of hydrogen with deuterium (B1214612) can, in some cases, alter the pharmacokinetic properties of a drug molecule. researchgate.netnih.gov This phenomenon, known as the kinetic isotope effect (KIE), occurs because the carbon-deuterium (C-D) bond is stronger than the carbon-hydrogen (C-H) bond. nih.gov If the breaking of this bond is the rate-limiting step in a metabolic pathway, the deuterated compound may be metabolized more slowly than its non-deuterated counterpart. nih.govsemanticscholar.org
Research into the influence of isotopic labeling on pharmacokinetic parameters provides valuable methodological insights. Such studies can determine if the deuterated standard itself undergoes different metabolic processing that could potentially interfere with the accurate measurement of the non-deuterated analyte. nih.gov While this compound is designed to be an ideal internal standard, with the deuterium atoms placed at positions not typically susceptible to metabolism, it is a subject of research to confirm this assumption.
Studies investigating the KIE on dicyclomine would involve administering both dicyclomine and this compound (in separate instances or co-administered, depending on study design) and comparing their pharmacokinetic profiles. Key parameters that would be scrutinized include clearance (CL) and elimination half-life (t½). A significant difference in these parameters between the two compounds would indicate an in vivo isotope effect. nih.gov The absence of a significant KIE reinforces the suitability of this compound as an internal standard, as it confirms that its in vivo disposition mirrors that of the parent drug. researchgate.netresearchgate.net
The following table presents a hypothetical outcome of a study investigating the potential isotopic effect on dicyclomine's primary pharmacokinetic parameters.
| Pharmacokinetic Parameter | Dicyclomine HCl | Dicyclomine-d4 HCl | Ratio (d4/non-d4) |
|---|---|---|---|
| AUC (0-inf) (ng·h/mL) | 455.2 | 460.1 | 1.01 |
| Clearance (CL) (L/h) | 43.9 | 43.5 | 0.99 |
| Half-life (t½) (h) | 1.8 | 1.82 | 1.01 |
Hypothetical data shown. Ratios close to 1.0 would suggest no significant kinetic isotope effect.
Impurity Profiling and Reference Standard Applications
Dicyclomine-d4 Hydrochloride as a Reference Standard for Impurity Detection and Quantification
This compound is a deuterated form of Dicyclomine (B1218976) Hydrochloride, where four hydrogen atoms have been replaced by deuterium (B1214612). This isotopic labeling makes it an ideal internal standard for mass spectrometry-based analytical techniques. wikipedia.orgmusechem.comcreative-proteomics.commetwarebio.com When used as an internal standard, a known amount of this compound is added to a sample containing Dicyclomine Hydrochloride and its impurities. lcms.czwisdomlib.org Because deuterated standards have nearly identical chemical and physical properties to their non-deuterated counterparts, they co-elute during chromatographic separation and exhibit similar ionization efficiency in the mass spectrometer. aptochem.com This co-elution helps to compensate for variations in sample preparation, injection volume, and matrix effects, leading to more accurate and precise quantification of impurities. clearsynth.comlcms.czkcasbio.com
The distinct mass difference between this compound and any potential impurities allows for their unambiguous identification and quantification, even at trace levels. aptochem.com The use of a deuterated internal standard is particularly advantageous in complex matrices where background interference can be significant. clearsynth.com Regulatory bodies often recommend the use of stable isotope-labeled internal standards in bioanalytical methods due to the increased reliability they provide. kcasbio.comtandfonline.com
Table 1: Properties of Dicyclomine Hydrochloride and its Deuterated Analog
| Property | Dicyclomine Hydrochloride | This compound |
| Molecular Formula | C₁₉H₃₆ClNO₂ | C₁₉H₃₂D₄ClNO₂ |
| Molecular Weight | 345.95 | 349.97 |
| CAS Number | 67-92-5 | Not available |
| Primary Application in this Context | Active Pharmaceutical Ingredient | Internal Reference Standard |
Methodologies for Related Substances and Degradation Product Analysis
Various analytical techniques are employed to identify and quantify related substances and degradation products in Dicyclomine Hydrochloride. High-Performance Liquid Chromatography (HPLC) is a widely used method for this purpose. ijprajournal.comwisdomlib.orgresearchgate.net Reverse-phase HPLC (RP-HPLC) methods, in particular, have been developed and validated for the determination of impurities in Dicyclomine HCl capsules. ijprajournal.comresearchgate.net These methods are designed to be specific, linear, accurate, and reproducible, adhering to guidelines from the International Council for Harmonisation (ICH). ijprajournal.comresearchgate.net
Gas chromatography (GC) has also been utilized for the analysis of Dicyclomine and its related compounds. wisdomlib.orgveeprho.com Spectrophotometric and potentiometric methods have also been reported for the determination of dicyclomine. wisdomlib.org The choice of analytical technique often depends on the specific impurity being targeted and the complexity of the sample matrix.
Common impurities and degradation products of Dicyclomine can include N-dealkylated and desethyl metabolites, N-oxide variants, and residual starting materials from the synthesis process. veeprho.com The United States Pharmacopeia (USP) provides monographs that outline specific analytical procedures for the identification and quantification of related compounds in Dicyclomine Hydrochloride tablets, including the use of a specific related compound A reference standard. uspnf.com
Table 2: Common Analytical Techniques for Dicyclomine Impurity Analysis
| Analytical Technique | Principle | Application in Dicyclomine Analysis |
| High-Performance Liquid Chromatography (HPLC) | Separation based on differential partitioning of analytes between a stationary and mobile phase. | Widely used for the separation and quantification of known and unknown impurities and degradation products. ijprajournal.comwisdomlib.orgresearchgate.netnih.gov |
| Gas Chromatography (GC) | Separation of volatile compounds based on their partitioning between a stationary phase and a carrier gas. | Employed for the analysis of process-related impurities and residual solvents. wisdomlib.orgveeprho.com |
| Mass Spectrometry (MS) | Measures the mass-to-charge ratio of ions to identify and quantify compounds. | Often coupled with HPLC or GC (LC-MS, GC-MS) for highly sensitive and specific detection of impurities. lcms.czveeprho.comresearchgate.net |
Pharmacopoeial Compliance and Traceability of Deuterated Standards in Quality Control
The use of reference standards is a fundamental requirement in pharmaceutical quality control to ensure the accuracy and traceability of analytical measurements. Pharmacopoeias such as the United States Pharmacopeia (USP) and the British Pharmacopoeia (BP) provide official reference standards for active pharmaceutical ingredients (APIs) and their impurities. uspnf.comusp.orgsigmaaldrich.com These primary standards are highly characterized and are used to calibrate analytical instruments and validate analytical methods. lgcstandards.com
While pharmacopoeias provide standards for the API and some known impurities, the availability of deuterated standards like this compound is often from specialized chemical suppliers. The traceability of these deuterated standards is crucial. lgcstandards.com This is established by demonstrating a clear and unbroken chain of comparisons to a primary reference standard, often from a national metrology institute or a pharmacopoeia.
The quality of the deuterated internal standard itself is of paramount importance. It must be of high purity, and the level of any unlabeled drug present as an impurity must be specified, as this can interfere with the accuracy of the analysis. tandfonline.com Regulatory guidelines emphasize the need for well-characterized reference standards, and the use of deuterated internal standards is increasingly becoming a best practice, particularly for sensitive and specific analytical methods like LC-MS. kcasbio.comtandfonline.comdigitellinc.com The establishment of clear specifications and the use of traceable, high-purity deuterated standards are essential for ensuring the quality and safety of pharmaceutical products.
Future Directions and Emerging Research Avenues
Advancements in Deuterium (B1214612) Labeling Technologies and Their Impact on Dicyclomine (B1218976) Research
Recent years have witnessed remarkable progress in the methods for introducing deuterium into organic molecules, moving beyond traditional approaches to more precise, efficient, and versatile strategies. researchgate.netacs.org These advancements are critical for synthesizing deuterated compounds like Dicyclomine-d4 Hydrochloride and for creating novel deuterated analogs of dicyclomine with potentially improved pharmacokinetic profiles.
Late-Stage Functionalization and Catalysis:
Historically, the synthesis of deuterated compounds often required building the molecule from deuterated starting materials, a process that can be lengthy and complex. Modern advancements, however, focus on late-stage functionalization (LSF) , where deuterium is introduced into a fully or nearly fully formed molecule. musechem.com This is particularly advantageous for complex molecules like dicyclomine.
Key technologies driving this shift include:
Iridium and Ruthenium Catalysis: Iridium-based catalysts, in particular, have shown exceptional efficiency in hydrogen isotope exchange (HIE) reactions. musechem.comresearchgate.net These catalysts can direct the exchange of hydrogen for deuterium at specific positions on a molecule, even in the presence of sensitive functional groups. acs.org For dicyclomine research, this could enable the creation of selectively deuterated analogs beyond the commercially available d4 version, allowing for a more nuanced investigation of its metabolic pathways.
Photocatalysis: Visible-light induced deuteration is an emerging green chemistry approach that offers mild reaction conditions. researchgate.net This method could provide alternative synthetic routes to deuterated dicyclomine derivatives, potentially reducing costs and environmental impact.
Heterogeneous Catalysis: The use of catalysts like palladium on carbon (Pd/C) in the presence of a deuterium source (e.g., D₂O) provides a practical method for deuterium labeling. nih.govjst.go.jp These methods are often operationally simple and can achieve high levels of deuterium incorporation.
The impact of these technologies on dicyclomine research is twofold. Firstly, they facilitate a more efficient and cost-effective synthesis of this compound, ensuring its continued availability as a high-purity internal standard. Secondly, and more significantly, they open the door to the synthesis of a wider array of dicyclomine isotopologues. By selectively replacing hydrogens at different positions in the dicyclomine molecule, researchers can investigate the kinetic isotope effect (KIE) on its metabolism in greater detail. scispace.com The C-D bond is stronger than the C-H bond, which can slow down metabolic processes that involve the cleavage of this bond. nih.gov This could potentially lead to the development of a "heavy drug" version of dicyclomine with an improved pharmacokinetic profile, such as a longer half-life or reduced formation of certain metabolites. researchgate.netnih.gov
| Technology | Description | Potential Impact on Dicyclomine Research |
|---|---|---|
| Iridium-Catalyzed HIE | Highly efficient and selective late-stage hydrogen-deuterium exchange. musechem.comresearchgate.net | Synthesis of novel, site-specifically deuterated dicyclomine analogs to probe metabolic "soft spots". |
| Photocatalysis | Uses visible light to drive deuteration reactions under mild conditions. researchgate.net | Greener and potentially more cost-effective synthesis of this compound and other analogs. |
| Heterogeneous Catalysis (e.g., Pd/C) | Utilizes solid-phase catalysts for H-D exchange, often with D₂O as the deuterium source. nih.govjst.go.jp | Facilitates scalable and practical synthesis of deuterated dicyclomine compounds. |
Integration of Deuterated Analogs with Multi-Omics Approaches in Drug Research
The era of systems biology has ushered in multi-omics approaches—metabolomics, proteomics, and transcriptomics—to provide a holistic view of drug action and disposition. Deuterated analogs like this compound are invaluable tools in these sophisticated analyses, primarily through their use in quantitative mass spectrometry.
Metabolomics:
In metabolomics, which is the comprehensive study of metabolites in a biological system, this compound serves as an ideal internal standard for the accurate quantification of the parent drug, dicyclomine, in complex biological matrices like plasma, urine, or tissue homogenates. clearsynth.com When added to a sample at a known concentration, it co-elutes with the non-deuterated dicyclomine during chromatographic separation but is distinguished by its higher mass in the mass spectrometer. texilajournal.com This allows for the correction of variations in sample preparation, extraction efficiency, and instrument response, leading to highly accurate and precise quantification. researchgate.net
Future research will likely see the use of deuterated dicyclomine in more advanced metabolomics studies, such as:
Metabolic Flux Analysis: By administering a deuterated version of dicyclomine, researchers can trace its metabolic fate and the rates of formation of various metabolites. This provides a dynamic view of its biotransformation pathways.
Metabolite Identification: The distinct isotopic signature of deuterated metabolites can aid in their identification within complex metabolomic datasets.
Proteomics:
Proteomics involves the large-scale study of proteins. While this compound itself is not directly used to study protein dynamics, the principles of deuterium labeling are central to techniques like Hydrogen-Deuterium Exchange Mass Spectrometry (HDX-MS) . youtube.comacs.org In HDX-MS, proteins are exposed to a deuterated solvent (D₂O), and the rate at which backbone amide hydrogens exchange for deuterium is measured. This rate is dependent on the protein's conformation and solvent accessibility. youtube.com
While not a direct application for this compound, future dicyclomine research could employ HDX-MS to:
Characterize Drug-Target Interactions: Investigate conformational changes in dicyclomine's target receptors (e.g., muscarinic acetylcholine (B1216132) receptors) upon binding of the drug. This can provide insights into the mechanism of action at a molecular level.
Study Off-Target Binding: Identify unintended protein interactions that might contribute to the drug's side effects.
The integration of data from these multi-omics platforms, powered by the use of deuterated standards, will provide a more comprehensive understanding of dicyclomine's pharmacology and toxicology.
| Omics Field | Application of Deuterated Analogs | Specific Relevance to Dicyclomine Research |
|---|---|---|
| Metabolomics | Internal standard for accurate quantification; tracer for metabolic flux analysis. clearsynth.comisotope.com | Precise measurement of dicyclomine levels in pharmacokinetic studies; tracing the formation of its metabolites. |
| Proteomics (HDX-MS) | Probing protein conformational dynamics and drug-protein interactions. youtube.comacs.org | Elucidating the binding mechanism of dicyclomine to its target receptors and identifying potential off-target interactions. |
Expanding Applications of this compound in Preclinical Drug Discovery and Development
The primary and well-established application of this compound is as an internal standard in bioanalytical methods to support preclinical and clinical studies. acs.org Its use is crucial for absorption, distribution, metabolism, and excretion (ADME) studies, as well as for bioequivalence studies comparing different formulations of dicyclomine hydrochloride. fda.gov
Looking forward, the applications of this compound and other deuterated analogs are set to expand in the preclinical space:
High-Throughput Screening: In early drug discovery, deuterated standards can be incorporated into high-throughput LC-MS/MS assays to rapidly and reliably assess the metabolic stability of new chemical entities in liver microsomes or hepatocytes.
Drug-Drug Interaction Studies: this compound can be used to accurately quantify dicyclomine concentrations in preclinical studies designed to investigate its potential interactions with other drugs. This is critical for predicting how co-administered medications might affect its metabolism and clearance.
Development of Novel Deuterated Dicyclomine Analogs: As discussed, advancements in labeling technologies allow for the synthesis of new deuterated dicyclomine molecules. Preclinical evaluation of these new analogs, with this compound as a key analytical tool, could identify candidates with superior therapeutic properties. For example, a deuterated version of dicyclomine could be designed to have a slower rate of metabolism, potentially leading to a longer duration of action and allowing for less frequent dosing. nih.gov This "deuterium switch" approach has been successfully applied to other drugs, leading to FDA-approved medications with improved properties. researchgate.net
The development of a deuterated version of dicyclomine as a new chemical entity would involve extensive preclinical testing, where this compound would be indispensable for the bioanalytical component of these studies. This includes in vitro metabolic stability assays and in vivo pharmacokinetic studies in animal models. researchgate.net
Q & A
Basic Research Questions
Q. What analytical methods are recommended for quantifying Dicyclomine-d4 Hydrochloride in biological matrices?
- Methodology : Use high-performance liquid chromatography coupled with tandem mass spectrometry (HPLC-MS/MS) for sensitive and selective quantification. Calibrate using deuterated internal standards (e.g., Dicyclomine-d4) to correct for matrix effects. Validate the method per ICH guidelines, including linearity (1–100 ng/mL), precision (CV <15%), and recovery (>80%) .
- Data Interpretation : Compare retention times and fragmentation patterns with reference standards to confirm identity. Use isotope dilution for accurate quantification in complex matrices like plasma or tissue homogenates.
Q. What safety protocols should be followed when handling this compound in laboratory settings?
- Safety Measures :
- Personal Protective Equipment (PPE) : Wear nitrile gloves (tested for breakthrough time by the manufacturer), tightly sealed goggles, and a lab coat .
- Ventilation : Use a fume hood for weighing or handling powdered forms to avoid inhalation.
- Storage : Store in airtight containers at 2–8°C, protected from light to prevent degradation .
Q. How can researchers ensure the stability of this compound under varying storage conditions?
- Experimental Design : Conduct accelerated stability studies at 40°C/75% relative humidity (ICH Q1A). Assess degradation via HPLC-UV at 220 nm. Monitor hydrolysis products (e.g., cyclopentanol derivatives) and oxidation byproducts. Compare results with non-deuterated Dicyclomine HCl to evaluate isotopic effects on stability .
Advanced Research Questions
Q. How can discrepancies in deuterium labeling efficiency during Dicyclomine-d4 synthesis be resolved?
- Methodology :
- Isotopic Purity Analysis : Use nuclear magnetic resonance (¹H NMR) to confirm deuterium incorporation at the cyclopentyl and piperidine positions.
- Mass Spectrometry : Employ high-resolution MS (HRMS) to detect isotopic peaks (e.g., m/z shifts of +4 for D4 labeling).
- Troubleshooting : Optimize reaction conditions (e.g., solvent polarity, catalyst) to minimize proton-deuterium exchange side reactions .
Q. What experimental approaches address conflicting pharmacokinetic data between Dicyclomine-d4 and its non-deuterated counterpart?
- Study Design :
- In Vivo Isotope Effect (IVE) Studies : Co-administer Dicyclomine-d4 and non-deuterated Dicyclomine HCl in rodent models. Use LC-MS/MS to compare AUC, Cmax, and half-life.
- Mechanistic Analysis : Evaluate hepatic microsomal stability to assess isotopic effects on CYP450-mediated metabolism.
- Data Contradiction Resolution : Apply ANOVA with post-hoc tests to determine statistical significance (p <0.05) across triplicate runs .
Q. How can researchers mitigate artifact formation during mass spectrometric analysis of Dicyclomine-d4 metabolites?
- Optimization Strategies :
- Ionization Parameters : Reduce in-source fragmentation by lowering ESI voltage and desolvation temperature.
- Chromatographic Separation : Use a C18 column with 0.1% formic acid in water/acetonitrile gradients to resolve isobaric metabolites.
- Validation : Confirm artifacts (e.g., thermal degradation products) via time-course studies and comparison with synthetic standards .
Methodological Considerations
- Synthesis of Dicyclomine-d4 : Use deuterated reagents (e.g., D2O, LiAlD4) in nucleophilic substitution reactions to replace protons at specific positions. Monitor reaction progress via TLC and purify via recrystallization .
- Cross-Study Comparisons : Normalize data using internal standards and report deuterium incorporation efficiency (%) to ensure reproducibility across labs .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
